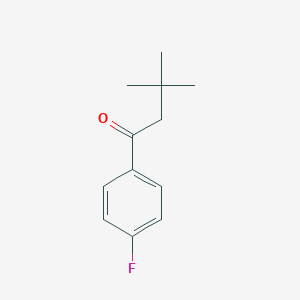

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one, also known as 4-fluorobenzyl methyl ketone, is an organic compound that has been studied for its potential applications in the scientific research field. It is a colorless liquid with a low boiling point, and is soluble in most organic solvents. This compound has been used in a variety of research applications, including as a substrate for the synthesis of various compounds, as a reagent for the synthesis of polymers, and as a catalyst for the formation of polymers. In addition, it has been studied for its potential biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Activity

Fluorinated compounds like 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one have been studied for their potential antimicrobial properties. The introduction of fluorine atoms into organic molecules can enhance their biological activity, making them effective against a range of microbial pathogens. Research has shown that such compounds can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics .

Anti-Inflammatory Agents

The structural motif present in 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one is similar to that found in many anti-inflammatory drugs. The fluorine atom’s electronegativity and small size can influence the molecule’s interaction with inflammatory mediators. This property is being explored to develop novel anti-inflammatory agents that can be used to treat conditions like arthritis and other inflammatory diseases .

Antitumor and Anticancer Research

Compounds with a fluorophenyl group have been investigated for their potential use in cancer treatment. The presence of fluorine can affect the compound’s pharmacokinetics, improving its ability to reach and accumulate in tumor tissues. Studies have focused on synthesizing fluorinated derivatives and evaluating their cytotoxic activities against various cancer cell lines .

Corrosion Inhibition

In the field of materials science, 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one derivatives have been assessed as corrosion inhibitors for metals. These compounds can form a protective layer on the metal surface, preventing corrosive substances from causing damage. This application is particularly relevant in industries where metal components are exposed to harsh chemical environments .

Organic Synthesis and Medicinal Chemistry

The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with potential medicinal applications. Its unique structure allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities. It’s a valuable tool for chemists developing new drugs .

Photoredox Catalysis

In recent years, there has been a growing interest in using fluorinated compounds in photoredox catalysis. These compounds can participate in light-mediated reactions, leading to the formation of new chemical bonds. This area of research holds promise for developing environmentally friendly synthetic methods and advancing the field of green chemistry .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIVJNOMENQSHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642389 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one | |

CAS RN |

180305-22-0 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)

![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)